N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a triazole ring, a methoxyphenyl group, and a chloro-fluorophenyl moiety, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the methoxyphenyl and chloro-fluorophenyl groups. The final step involves the formation of the hydrazide linkage. Reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and the chloro-fluorophenyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes involved in disease processes .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and hydrazides. Compared to these, N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds are:
- 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole
- 2-chloro-6-fluorobenzaldehyde
- Acetohydrazide derivatives .
Properties
Molecular Formula |
C20H19ClFN5O2S |
---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H19ClFN5O2S/c1-3-27-19(13-7-9-14(29-2)10-8-13)25-26-20(27)30-12-18(28)24-23-11-15-16(21)5-4-6-17(15)22/h4-11H,3,12H2,1-2H3,(H,24,28)/b23-11+ |
InChI Key |
KRBNODQBVROPBP-FOKLQQMPSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=CC=C2Cl)F)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC=C2Cl)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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